1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 1-methyl-2-phenylpyrrolidine with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- 5-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
These compounds share structural similarities but differ in their substitution patterns and stereochemistry, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-methyl-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H |
InChI Key |
UKCMWXOWFKXRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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